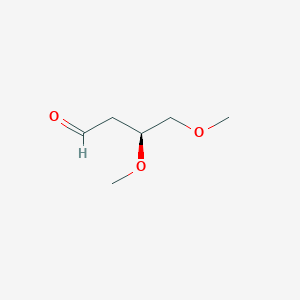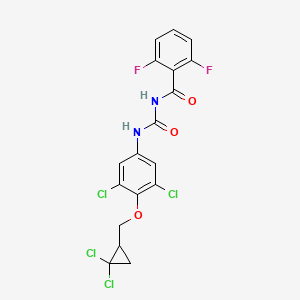![molecular formula C10H4ClN3O2 B14434604 [Chloro(2-nitrophenyl)methylidene]propanedinitrile CAS No. 79204-48-1](/img/structure/B14434604.png)
[Chloro(2-nitrophenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is an organic compound that features a chloro group, a nitrophenyl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(2-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product under mild conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+MalononitrilePiperidinethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[Chloro(2-nitrophenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
[Chloro(2-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [Chloro(2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- [Chloro(2-nitrophenyl)methylidene]malononitrile
- [Bromo(2-nitrophenyl)methylidene]propanedinitrile
- [Chloro(4-nitrophenyl)methylidene]propanedinitrile
Uniqueness
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups in the ortho position enhances its potential for diverse chemical transformations and applications.
Propiedades
| 79204-48-1 | |
Fórmula molecular |
C10H4ClN3O2 |
Peso molecular |
233.61 g/mol |
Nombre IUPAC |
2-[chloro-(2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-10(7(5-12)6-13)8-3-1-2-4-9(8)14(15)16/h1-4H |
Clave InChI |
SRNOHXRXAHKGIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=C(C#N)C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
